![molecular formula C14H14N2O4S B2860847 N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 428458-41-7](/img/structure/B2860847.png)
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Antibacterial Activity
Sulfonamide derivatives, including those with pyridine substitutions, have been extensively studied for their antibacterial properties. For example, Ur-Rehman et al. (2013) synthesized a novel aromatic sulfonamide ligand, N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS), and its metal complexes, which showed significant antimicrobial activities against both gram-negative and gram-positive bacteria (Ur-Rehman, Faiz, & Nawaz, 2013). This suggests that sulfonamide derivatives, including those with pyridine components, could be valuable in developing new antibacterial agents.
Anticancer Activity
Sulfonamide compounds have also been investigated for their potential anticancer properties. Bashandy et al. (2014) explored novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, showing that some sulfonamides possessed higher antiproliferative activity against the human breast cancer cell line MCF-7 compared to the control drug doxorubicin (Bashandy, Alsaid, Arafa, & Ghorab, 2014). This highlights the potential of sulfonamide derivatives in cancer research and therapy.
Environmental and Biological Sensing
Sulfonamide compounds have been utilized in designing fluorescent probes for selective discrimination of specific compounds in environmental and biological samples. Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity with potential applications in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
Mechanism of Action
Target of Action
Similar compounds such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide have been shown to target the vascular endothelial growth factor receptor 1 (vegfr-1) in humans . VEGFR-1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and spread of cancer cells .
Mode of Action
This interaction could potentially inhibit the activity of the target protein, leading to a disruption in its normal function .
Biochemical Pathways
If it indeed targets vegfr-1 as suggested, it could impact the vegf signaling pathway, which is involved in angiogenesis . Inhibition of this pathway could potentially limit the growth and spread of cancer cells.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
If it acts as an inhibitor of vegfr-1, it could potentially limit angiogenesis, thereby inhibiting the growth and spread of cancer cells .
Action Environment
The action of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-5-15-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTCFTQDDSTYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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